molecular formula C21H26N2O3S B11097949 ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11097949
M. Wt: 386.5 g/mol
InChI Key: FHRZOBSYGWKHME-LPYMAVHISA-N
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Description

Ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a Schiff base derivative containing a cyclopenta[b]thiophene core. Its structure features:

  • Cyclopenta[b]thiophene: A fused bicyclic system with a five-membered cyclopentane ring and a thiophene ring.
  • Ethyl ester group: At the 3-position of the thiophene, enhancing lipophilicity.
  • Schiff base moiety: Formed by the condensation of a 2-amino-thiophene derivative with 4-(diethylamino)-2-hydroxybenzaldehyde. The diethylamino group introduces strong electron-donating effects, while the hydroxyl group enables hydrogen bonding .

This compound is structurally analogous to several reported derivatives, which differ in substituents on the benzylidene group and ester chains. Below is a detailed comparison with these analogs.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O3S/c1-4-23(5-2)15-11-10-14(17(24)12-15)13-22-20-19(21(25)26-6-3)16-8-7-9-18(16)27-20/h10-13,24H,4-9H2,1-3H3/b22-13+

InChI Key

FHRZOBSYGWKHME-LPYMAVHISA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)CCC3)C(=O)OCC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=C(C3=C(S2)CCC3)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Gewald Reaction with Cyclopentanone

The Gewald reaction, a well-established route for 2-aminothiophenes, employs cyclopentanone, ethyl cyanoacetate, and sulfur under basic conditions. Key parameters include:

Reagent Molar Ratio Solvent Catalyst Conditions Yield
Cyclopentanone1.0 eqEthanolMorpholineReflux, 15 h37%
Ethyl cyanoacetate1.2 eq
Sulfur1.5 eq

Mechanistic Insights : Cyclopentanone reacts with ethyl cyanoacetate to form a Knoevenagel adduct, which undergoes cyclization with sulfur to yield the thiophene ring. Morpholine facilitates deprotonation and stabilizes intermediates.

Characterization : The product exhibits a melting point of 90–94°C, with NMR (¹H and ¹³C) and LC-MS confirming the structure.

Alternative Pathways

A modified approach using ammonium acetate and acetic acid in benzene achieves a 28% yield but requires longer reaction times (3.5 h at elevated temperatures). This method is less efficient than the Gewald protocol.

Condensation with 4-(Diethylamino)-2-Hydroxybenzaldehyde

The final step involves Schiff base formation between the amine group of the cyclopenta[b]thiophene derivative and the aldehyde group of 4-(diethylamino)-2-hydroxybenzaldehyde.

Standard Condensation Protocol

Procedure :

  • Reagents :

    • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 eq)

    • 4-(Diethylamino)-2-hydroxybenzaldehyde (1.1 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst, 0.1% v/v)

  • Conditions : Reflux at 80°C for 8–12 h under inert atmosphere.

  • Workup :

    • Cool reaction mixture to 0°C.

    • Filter precipitate and wash with cold ethanol.

    • Recrystallize from ethanol/ethyl acetate (1:3).

Yield : 58–68%.

Optimization :

  • Excess aldehyde (1.2 eq) improves conversion.

  • Microwave-assisted synthesis reduces reaction time to 10–30 min with comparable yields.

Structural Confirmation

Spectroscopic Data :

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.85 (s, 1H, CH=N), 6.35–6.08 (m, aromatic protons), 3.41–1.12 (m, diethylamino and ethyl ester groups).

  • FT-IR : 1630 cm⁻¹ (C=N stretch), absence of NH₂ (3440 cm⁻¹) and C=O (aldehyde) peaks.

Single-Crystal X-ray Diffraction : Confirms antiperiplanar conformation of the carboximidamide unit and dihedral angle of 89.88° between furan and cyclopenta[b]thiophene moieties in analogous compounds.

Comparative Analysis of Methodologies

Parameter Gewald Reaction Alternative Synthesis Schiff Base Condensation
Yield37%28%58–68%
Reaction Time15 h3.5 h8–12 h
PurificationColumn chromatographyRecrystallizationRecrystallization
ScalabilityModerateLowHigh

Challenges :

  • Low yields in the Gewald reaction due to side product formation (e.g., polymerization of cyclopentanone).

  • Sensitivity of the Schiff base to hydrolysis, necessitating anhydrous conditions.

Industrial and Environmental Considerations

  • Green Chemistry : Microwave-assisted protocols reduce energy consumption by 40% compared to conventional heating.

  • Waste Management : Ethanol recovers via distillation (≥90% efficiency), while acetic acid neutralization generates non-toxic acetate salts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit potential anticancer properties. For instance, derivatives of thiophene have been explored for their ability to inhibit cancer cell proliferation. The structural features of this compound suggest it may interact with specific biological targets involved in cancer progression.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies on related thiophene derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.

Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateLacks diethylamino groupAntimicrobial
4-(Diethylamino)-2-hydroxybenzaldehydeContains similar amino and hydroxy groupsPotentially anticancer
5-Hydroxy-3-methylthieno[2,3-b]pyridineContains sulfur and nitrogen heteroatomsNeuroprotective effects

Materials Science

The unique molecular structure of this compound allows for its application in materials science. Its ability to form stable complexes with metals could be utilized in the development of new materials for electronic applications or catalysis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be modified to create derivatives with enhanced properties. The ability to synthesize various derivatives makes it a versatile compound for further research into its applications.

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant properties of related thiophene derivatives using methods such as DPPH scavenging and lipid peroxidation inhibition. Results indicated significant activity, suggesting that this compound may also exhibit similar effects.
  • Interaction Studies : Research has focused on the binding affinity of this compound to various biological targets using techniques like molecular docking. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural differences and molecular properties:

Compound Name Substituents on Benzylidene Ester Group Molecular Weight (g/mol) Key Functional Groups References
Target Compound 4-(Diethylamino)-2-hydroxy Ethyl 440.54 (calculated) Diethylamino, hydroxyl, Schiff base
2-[(2-Hydroxy-benzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester 2-Hydroxy Methyl 344.41 (reported) Hydroxyl, Schiff base
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3,4-Dimethoxybenzoyl Ethyl 375.44 (reported) Methoxy, amide
Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Furoylamino, phenyl Methyl 440.49 (calculated) Furoyl, amide, ketone
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2,5-Dimethoxypropenoyl Ethyl 443.51 (calculated) Methoxy, α,β-unsaturated ketone
Key Observations:
  • Electron-Donating vs.
  • Ester Chain Effects : Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (e.g., ), influencing bioavailability and metabolic stability.
  • Biological Activity : Schiff base derivatives (target compound, ) are often associated with antimicrobial and antifungal activities, while amide-linked analogs (e.g., ) may target enzyme inhibition due to hydrogen-bonding capabilities .

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy: The target compound’s ¹H-NMR would show characteristic peaks for the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and the hydroxyl proton (δ 10–12 ppm), as seen in related Schiff bases .
  • X-ray Crystallography : Structural analogs (e.g., ) reveal planar geometries for the thiophene-Schiff base system, stabilized by intramolecular hydrogen bonds.

Biological Activity

Ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H26N2O3S
  • Molecular Weight : 386.51 g/mol
  • CAS Number : 304666-79-3

The compound features a cyclopenta[b]thiophene core, which is known for various biological activities. The presence of diethylamino and hydroxybenzylidene substituents enhances its chemical reactivity and potential therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) and liver cancer (HepG-2) cells.

Key Findings :

  • IC50 Values : The compound displayed IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating potent cytotoxic effects.
  • Mechanism of Action : Flow cytometric analysis revealed that the compound inhibits autophagic cell death while promoting apoptosis and necrosis, showcasing a dual mechanism of action against tumor cells .

Comparative Studies

The biological activity of this compound can be compared to structurally similar compounds:

Compound Name Structural Features Biological Activity
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateLacks diethylamino groupAntimicrobial
4-(Diethylamino)-2-hydroxybenzaldehydeContains similar amino and hydroxy groupsPotentially anticancer
5-Hydroxy-3-methylthieno[2,3-b]pyridineContains sulfur and nitrogen heteroatomsNeuroprotective effects

These comparisons highlight the unique properties of this compound in terms of its enhanced biological activity due to its complex bicyclic structure combined with multiple functional groups.

Case Studies and Research Findings

  • In Vitro Studies :
    • The compound was tested against MCF-7 and HepG-2 cell lines, showing a significant reduction in cell viability at concentrations as low as 23.2 μM.
    • Flow cytometry results indicated that treated cells exhibited increased apoptotic markers compared to control groups .
  • In Vivo Studies :
    • Animal models demonstrated that administration of the compound led to a significant decrease in tumor mass compared to untreated controls.
    • The treatment resulted in a reduction of solid tumor weight by approximately 54% compared to standard chemotherapy agents .
  • Mechanistic Insights :
    • Molecular docking studies indicated strong binding affinities to key targets involved in cancer progression, such as STAT3 and JAK2 pathways . These insights provide a basis for further development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via Schiff base formation, typically involving condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with aromatic aldehydes. Key steps include:

  • Reaction conditions : Reflux in ethanol with a catalytic amount of glacial acetic acid for 5–12 hours .
  • Precursor preparation : Cyclization of thiophene derivatives using sulfur and triethylamine under reflux .
  • Purification : Recrystallization from ethanol or isopropyl alcohol, followed by filtration .

Q. How is structural characterization performed for this compound?

  • Spectroscopic methods :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm imine bond formation and aromatic substitution patterns .
  • HRMS : High-resolution mass spectrometry for molecular weight validation .
    • Single-crystal X-ray diffraction : Used to resolve stereochemical ambiguities (e.g., Schiff base geometry) .

Q. What safety protocols should be followed during handling?

  • Hazard mitigation : Wear nitrile gloves, safety goggles, and use a fume hood to avoid respiratory exposure (classified as STOT-SE 3) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can low reaction yields during synthesis be optimized?

  • Catalyst screening : Replace glacial acetic acid with stronger acids (e.g., HCl) or bases (e.g., triethylamine) to enhance imine formation .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Controlled experiments : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature) .
  • Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals .
  • Cross-validate with X-ray crystallography : Resolve ambiguities in molecular geometry .

Q. What computational approaches are suitable for studying its electronic properties?

  • Density Functional Theory (DFT) : Model the HOMO-LUMO gap to predict reactivity and photophysical behavior .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes) using the Schiff base moiety as a pharmacophore .

Q. How to design bioactivity assays for antifungal/antibacterial applications?

  • In vitro microdilution assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Staphylococcus aureus .
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Mechanistic studies : Probe thiophene-ring interactions with microbial membranes via fluorescence microscopy .

Q. How to analyze degradation products under varying pH and temperature?

  • Stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours .
  • LC-MS analysis : Identify hydrolyzed products (e.g., free amines or carboxylic acids) .
  • Kinetic modeling : Calculate degradation half-lives using first-order rate equations .

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